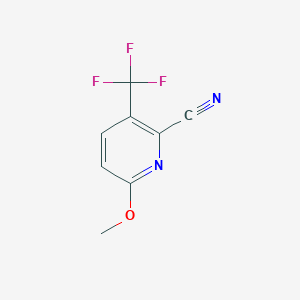
6-Methoxy-3-(trifluoromethyl)picolinonitrile
Cat. No. B8465775
M. Wt: 202.13 g/mol
InChI Key: UOTQTVPJJWNBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935702B2
Procedure details


Heat a solution of 2-chloro-6-methoxy-3-trifluoromethyl-pyridine (211 mg, 1.0 mmol), zinc cyanide (64 mg, 0.55 mmol), pd2(dba)3 (45 mg), DPPF (55 mg) in DMF (3 mL) and water (0.03 mL), under a nitrogen atmosphere, at 120° C. for 1.5 hours. Cool the reaction to 0° C. and add a solution of saturated ammonium chloride solution (2 mL), water (2 mL) and concentrated ammonium hydroxide (0.5 mL) and stir for 1 hour. Extract the mixture with ethyl acetate (3×20 mL) and wash the combined organics with brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with a 25:1 mixture of hexane:ether to give the title compound.



Name
zinc cyanide
Quantity
64 mg
Type
catalyst
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([O:12][CH3:13])[N:3]=1.[Cl-].[NH4+].[OH-].[NH4+].[CH3:18][N:19](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:13][O:12][C:4]1[N:3]=[C:2]([C:18]#[N:19])[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=1 |f:1.2,3.4,7.8.9,10.11.12.13.14,15.16.17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
211 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1C(F)(F)F)OC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.03 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
zinc cyanide
|
|
Quantity
|
64 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
45 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the mixture with ethyl acetate (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the combined organics with brine (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
organic extract over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 25:1 mixture of hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
